4-Nitrobuta-1,3-dienylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-nitrobuta-1,3-dienylbenzene |
InChI |
InChI=1S/C10H9NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H |
InChI Key |
HXAORLISYKTFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
Synonyms |
1-nitro-4-phenyl-1,3-butadiene 1-nitro-4-phenylbutadiene 1-nitro-4-phenylbutadiene, (E,E)-isome |
Origin of Product |
United States |
Significance of Nitro Functionalized Butadiene Systems in Synthetic Transformations
Nitro-functionalized butadiene systems are exceptionally valuable reagents in organic synthesis due to the diverse reactivity conferred by the nitro group and the conjugated diene framework. researchgate.net The strong electron-withdrawing nature of the nitro group makes these compounds potent electrophiles, while the diene structure allows them to participate in a variety of pericyclic reactions. nih.gov
A primary application of these systems is in cycloaddition reactions. nih.gov In [4+2] cycloadditions, or Diels-Alder reactions, nitrodienes can function as either the diene or, in some cases, the dienophile, providing access to highly functionalized six-membered rings. nih.govresearchgate.netnih.gov They are also employed in [3+2] cycloadditions to construct five-membered heterocyclic rings like pyrrolidines. nih.govnih.gov Furthermore, some nitrodienes can undergo 6π-electrocyclization to form cyclic nitronates. nih.gov
Beyond cycloadditions, these systems readily undergo nucleophilic addition reactions. nih.gov Their reactivity allows for the synthesis of nitro derivatives of ethers, sulfides, and various halogenated compounds. nih.govresearchgate.net The nitrodiene framework also serves as a favorable acceptor in enantioselective Michael reactions, a key carbon-carbon bond-forming reaction. thieme-connect.comiucr.org A significant advantage of using nitro-functionalized systems is that the nitro group itself is a versatile functional handle. nih.gov It can be transformed into numerous other groups, including amines, hydroxylamines, oximes, and nitriles, or even converted to a carbonyl group, which vastly increases the synthetic utility of the products. nih.gov
Scope of Research on 4 Nitrobuta 1,3 Dienylbenzene and Its Aryl Substituted Analogs
Research on 4-Nitrobuta-1,3-dienylbenzene and its analogs focuses on their synthesis and application as substrates in significant organic transformations, particularly those that build molecular complexity in a controlled manner.
One area of investigation is their synthesis and biological activity. For instance, (4-nitrobuta-1,3-dienyl)benzene has been synthesized and evaluated for its antifungal properties against phytopathogenic fungi like H. oryzae and C. capsici. afjbs.com The synthesis involved the condensation of active methylene (B1212753) compounds with an appropriate precursor. afjbs.com
A major focus of current research involves the use of aryl-substituted nitrodienes in asymmetric catalysis. The compound 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, a halogenated analog of this compound, has been used as a key substrate in organocatalytic asymmetric Michael additions. iucr.orgiucr.org In these studies, chiral organocatalysts were employed to facilitate the addition of nucleophiles like cyclohexanone (B45756) and thian-4-one to the nitrodiene. iucr.orgiucr.org These reactions are significant as they allow for the creation of complex chiral molecules from simple precursors. iucr.org The resulting Michael adducts have been isolated and their structures and absolute configurations have been rigorously characterized using single-crystal X-ray diffraction. iucr.orgiucr.org
The detailed structural data obtained from these studies provide valuable insights into the stereochemical course of the reactions. For example, the crystal structure of the adduct formed from 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene and thian-4-one confirms the E configuration of the remaining double bond and the chair conformation of the thianone ring. iucr.org
Table 1: Crystallographic Data for (S)-3-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]thian-4-one Data sourced from reference iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆ClNO₃S |
| Molecular Weight | 325.80 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.5220 (2) |
| b (Å) | 8.3833 (3) |
| c (Å) | 34.7414 (12) |
| V (ų) | 1608.27 (10) |
| Z | 4 |
| Temperature (K) | 296 |
| R-factor (%) | 3.2 |
Table 2: Physical and Spectral Data for (4-Nitrobuta-1,3-dienyl)benzene Data sourced from reference afjbs.com
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Formula | C₁₀H₉NO₂ |
| IR (cm⁻¹) | 1000-950 (-CH=CH- trans), 1590-1575 (-CH=C<) |
| ¹H NMR (CDCl₃, δ) | 6.8-8.0 (m, 8H, Ar-H and olefinic H) |
Historical Development and Current Research Trends in Nitrodiene Chemistry
Direct and Indirect Synthetic Routes to Conjugated Nitrodienes
The synthesis of conjugated nitrodienes, including 4-nitrobuta-1,3-dienylbenzene, can be achieved through several direct and indirect routes. These methodologies range from the assembly of the carbon skeleton through multi-step sequences to the formation of the diene system via elimination reactions and electrochemical processes.
Multi-Step Synthesis Protocols
Multi-step syntheses provide a versatile approach to constructing complex nitrodienes from simpler, readily available precursors. These protocols allow for the systematic introduction of functional groups and control over the final structure.
One common strategy involves building the diene backbone through sequential condensation reactions. For instance, a two-step process can begin with a cross-aldol condensation to form an α,β-unsaturated aldehyde, which is then subjected to a Henry condensation with a suitable nitroalkane to yield the final nitrodiene. unimi.it Another prominent multi-step route, used for producing 1,4-dinitro-1,3-butadiene, starts with the condensation of nitromethane (B149229) and glyoxal (B1671930) to form 1,4-dinitrobutane-2,3-diol (B8047334). nih.govmdpi.com This intermediate is then acylated to 2,3-diacetoxy-1,4-dinitrobutane, which subsequently undergoes elimination to form the conjugated diene. nih.gov
More advanced protocols employ modern cross-coupling techniques. A highly modular synthesis was developed using a trimethylsilyl (B98337) chloride (TMSCl) assisted organocuprate addition/elimination reaction with 2-bis(methylthio)nitroethylene to create β-ethylthio nitroalkenes. escholarship.org These intermediates can then undergo a palladium-catalyzed desulfitative cross-coupling with various vinyl boronic acids to afford a wide range of acyclic β-substituted conjugated nitrodienes. escholarship.org Similarly, palladium-catalyzed couplings of β-nitrovinyl thioethers with organometallic reagents provide an efficient, mild, and base-free route to nitrodienes. rsc.org
A summary of representative multi-step protocols is provided below.
| Protocol | Key Precursors | Key Reactions | Product Type | Reference(s) |
| Aldol-Henry Sequence | α,β-Unsaturated Aldehyde, Nitroalkane | Cross-Aldol Condensation, Henry Reaction | Substituted Nitrodienes | unimi.it |
| Glyoxal Condensation | Nitromethane, Glyoxal | Condensation, Acylation, Elimination | 1,4-Dinitro-1,3-butadiene | nih.govmdpi.com |
| Organocuprate-Coupling | 2-bis(methylthio)nitroethylene, Vinyl Boronic Acids | Organocuprate Addition/Elimination, Pd-catalyzed Cross-Coupling | β-Substituted Nitrodienes | escholarship.orgrsc.org |
| Nitration-Dehydrohalogenation | 1,3-Butadiene (B125203), Nitrogen Dioxide, Iodine | Nitration, Dehydrohalogenation | 1-Nitro-1,3-butadiene | researchgate.net |
Electrochemical Synthesis Pathways
Electrochemical methods offer an alternative pathway for the synthesis of conjugated nitrodienes, often under mild conditions. These routes can provide direct access to the target compounds from their precursors, avoiding harsh reagents. acs.org
One documented method for synthesizing (1E,3E)-1,4-dinitro-1,3-butadiene involves the electrochemical oxidation of 1,4-dinitrobut-2-ene. nih.gov This process is carried out using bromine or iodine in the presence of a methanolic solution of potassium hydroxide (B78521) (KOH). nih.gov The electrosynthesis of dinitrogen pentoxide (N₂O₅), a powerful nitrating agent, from the anodic oxidation of dinitrogen tetroxide (N₂O₄) has also been extensively studied and improved, highlighting the potential of electrochemistry in generating key reagents for nitration reactions. scielo.br Although not applied directly to this compound in the reviewed literature, these electrochemical principles represent a viable synthetic strategy for related compounds. nih.govmdpi.com
Elimination Reactions for Diene Formation (e.g., Dehydrohalogenation, Pyrolysis)
Elimination reactions are a cornerstone in the synthesis of conjugated dienes, creating the requisite double bonds from a saturated or partially saturated carbon backbone. researchgate.net These methods typically involve the removal of small molecules like hydrogen halides or acetic acid. nih.gov
Dehydrohalogenation is a frequently employed technique. For example, (1E,3E)-1,4-dinitro-1,3-butadiene can be synthesized from 2,3-dichloro-1,4-dinitrobutane, which is formed by chlorinating 1,4-dinitrobut-2-ene. nih.govmdpi.com The subsequent elimination of two molecules of hydrogen chloride (HCl) in the presence of lead(II) acetate (B1210297) yields the conjugated nitrodiene. mdpi.com A similar approach involves the dehydrohalogenation of 1-iodo-4-nitrobut-2-ene. researchgate.net
Another pathway is the elimination of acetic acid from an acetylated precursor. This is exemplified by the synthesis where 1,4-dinitrobutane-2,3-diol is first converted to 2,3-diacetoxy-1,4-dinitrobutane. nih.gov The elimination of two acetic acid molecules is then carried out in the presence of potassium bicarbonate to form the diene. nih.gov
Pyrolytic elimination provides a thermal route to diene formation. The synthesis of 2-nitro-1,3-butadiene can be achieved by heating 3-nitro-3-sulfolene to 140°C, which causes the elimination of a sulfur dioxide (SO₂) molecule and the simultaneous formation of the second double bond in a process equivalent to a retro [4+1]-cycloaddition. researchgate.net
| Elimination Type | Substrate | Reagents/Conditions | Leaving Group | Reference(s) |
| Dehydrochlorination | 2,3-Dichloro-1,4-dinitrobutane | Lead(II) acetate, Acetic acid | 2 HCl | nih.govmdpi.com |
| Dehydroiodination | 1-Iodo-4-nitrobut-2-ene | Base | HI | researchgate.net |
| Dehydro-acetylation | 2,3-Diacetoxy-1,4-dinitrobutane | Potassium bicarbonate, Chloroform | 2 CH₃COOH | nih.gov |
| Pyrolysis (Desulfonylation) | 3-Nitro-3-sulfolene | 140°C | SO₂ | researchgate.net |
Precursor Chemistry and Starting Material Considerations
The choice of starting materials is critical and depends heavily on the selected synthetic route. For a target like this compound, precursors must provide the phenyl ring, the four-carbon diene chain, and the nitro group.
In syntheses involving Henry or aldol-type reactions, common precursors are substituted benzaldehydes and nitroalkanes. unimi.it For instance, cinnamaldehyde (B126680) and its derivatives can serve as the source for the phenyl group and a portion of the diene system, while a nitroalkane like nitromethane would provide the nitro group and the remaining carbon atom.
For multi-step syntheses that build the entire carbon chain, simpler molecules are used. The synthesis of the related 1,4-dinitro-1,3-butadiene utilizes nitromethane and glyoxal as fundamental building blocks. nih.govmdpi.com
Modern cross-coupling strategies rely on specifically functionalized precursors. The synthesis of nitrodienes via palladium-catalyzed coupling may involve β-nitrovinyl thioethers and vinyl boronic acids, allowing for a modular assembly of the final product. escholarship.orgrsc.org
Elimination-based routes require precursors that are already assembled but saturated or partially unsaturated. These include halogenated nitroalkanes like 2,3-dichloro-1,4-dinitrobutane or acetylated diols such as 1,4-dinitrobutane-2,3-diol. nih.gov The synthesis of halogenated precursors themselves can start from even simpler materials; for example, pentachloro-2-nitro-1,3-butadiene is prepared from trichloroethene. researchgate.net
Optimization of Synthesis Protocols for Enhanced Yields and Purity
Optimizing reaction conditions is essential for maximizing product yields and ensuring high purity. This involves the careful selection of catalysts, reagents, solvents, and reaction temperatures.
In the multi-step synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene, the initial condensation reaction between nitromethane and glyoxal to form the precursor 1,4-dinitrobutane-2,3-diol was subject to optimization. nih.gov Different basic and acidic agents were tested to improve the yield of this key intermediate.
| Method | Base | Acid | Yield (%) | Reference |
| Feuer et al. | Na₂CO₃ | - | 56 | nih.gov |
| Gold et al. | NaOH | H₃PO₄ | 57 | nih.gov |
| Sice | NaOH | - | 60 | nih.gov |
| Modified Sice | NaOH | HCl | 68 | nih.gov |
Table data sourced from a study on the synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene, demonstrating optimization of a precursor synthesis. nih.gov
Stereochemical control can also be a target for optimization. In the synthesis of nitroalkenes, a related process, the choice of solvent and temperature was found to be crucial for controlling the stereochemical outcome. organic-chemistry.org Performing the reaction in toluene (B28343) at reflux favored the formation of the (E)-isomer, while using dichloromethane (B109758) at room temperature selectively produced the (Z)-isomer. organic-chemistry.org Such principles are applicable to the optimization of nitrodiene syntheses to obtain specific isomers. Further optimization efforts can involve screening different bases, as demonstrated in a 1,6-addition reaction where cesium carbonate (Cs₂CO₃) was found to be superior to sodium hydroxide (NaOH). nih.gov
Stereoselective Synthesis of (E,E)-Diene Isomers
Achieving specific stereochemistry, particularly the (E,E) configuration, is a significant goal in the synthesis of dienes due to the distinct properties and reactivity of different isomers. nih.gov Several methods have been developed for the stereoselective synthesis of conjugated dienes.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful tools for constructing dienes with defined stereochemistry, as the geometry of the starting vinyl partners is often retained in the product. nih.gov A one-pot method for synthesizing symmetrical (E,E)-1,4-diaryl-1,3-butadienes involves the palladium-catalyzed homocoupling of alkenyl borates, which are generated in situ from terminal alkynes, providing a direct route to the desired (E,E)-isomer. sioc-journal.cn
Specific reaction conditions can also induce high stereoselectivity. In one study, the SnCl₄-promoted reaction of 2-nitrovinyl benzoate (B1203000) with a C-2 substituted 4-methylidene-1,3-dioxolane was found to produce a δ-substituted nitrodiene exclusively as the single (E,E)-isomer. researchgate.net The synthesis of a derivative, (S)-3-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]thian-4-one, was achieved through an organocatalytic asymmetric Michael addition to 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, indicating that the (E,E) stereochemistry of the starting nitrodiene was pre-established. iucr.org
Furthermore, copper-catalyzed additions of trialkylaluminium compounds to nitrodienes have shown perfect regioselectivity and good to very good enantioselectivity, proceeding as 1,4-additions to yield products with controlled stereochemistry. beilstein-journals.org These advanced catalytic methods provide reliable pathways for obtaining specific isomers like the (E,E)-diene for use in further synthetic applications.
Cycloaddition Reactions
Conjugated nitrodienes are valuable substrates in cycloaddition reactions, capable of forming six-membered rings through Diels-Alder reactions and participating in [3+2] cycloadditions to yield heterocyclic systems. researchgate.netnih.gov The nitro group significantly influences the electrophilicity of the diene system, impacting the scope and outcome of these transformations. researchgate.net
Diels-Alder Cycloadditions: Scope and Stereoselectivity
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. wikipedia.orgpsiberg.com In the context of this compound derivatives, the nitro group activates the diene system, making it a potent electrophile for reactions with electron-rich dienophiles. researchgate.net These reactions typically proceed with a high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. psiberg.commasterorganicchemistry.com
The scope of Diels-Alder reactions involving nitro-substituted butadienes is broad, accommodating a variety of dienophiles. researchgate.net While simple alkenes may require harsh conditions, dienophiles bearing electron-withdrawing groups react more readily. libretexts.org The stereoselectivity of the Diels-Alder reaction often favors the formation of the endo product, a phenomenon attributed to secondary orbital interactions in the transition state. wikipedia.orglibretexts.org However, the regioselectivity and stereoselectivity can be influenced by the specific substitution pattern of both the diene and the dienophile, as well as the reaction conditions. nih.gov In some cases, particularly with nitroalkene dienophiles, the reaction can proceed through a hetero-Diels-Alder pathway followed by a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to yield the formal Diels-Alder adduct. nih.gov
Table 1: Examples of Diels-Alder Reactions with Nitro-substituted Dienes
| Diene | Dienophile | Product | Stereochemistry | Reference |
| (1E,3E)-1,4-dinitro-1,3-butadiene | Various | Six-membered rings | Not specified | researchgate.net |
| 1-Nitrocyclohexene | Various butadienes | trans-fused ring systems | trans | nih.gov |
| 1,3-Butadiene | Maleic anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | cis | upenn.edu |
[3+2] Cycloaddition Reactions: Formation of Heterocyclic Systems
Beyond [4+2] cycloadditions, nitro-substituted butadienes are also effective partners in [3+2] cycloaddition reactions, providing access to a diverse range of five-membered heterocyclic systems. researchgate.netnih.gov These reactions involve the combination of the 4π-electron system of the diene with a three-atom component (TAC), such as a nitrone or a diazomethane (B1218177) derivative. researchgate.netacs.org
The reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with N-methyl azomethine ylide has been studied, demonstrating the feasibility of forming heterocyclic structures through this pathway. researchgate.net Similarly, the reaction of nitrobutadienes with diazomethane can lead to the formation of pyrazolines. acs.org The regioselectivity and stereoselectivity of these [3+2] cycloadditions are often high, as exemplified by the reaction of 3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones, which yields 3,4-cis-4,5-trans-4-nitroisoxazolidines with complete control over the relative stereochemistry. mdpi.com The specific outcome of these reactions can be highly dependent on the nature of the reactants and the reaction conditions. acs.org
Table 2: Formation of Heterocycles via [3+2] Cycloaddition
| Nitrodiene System | Three-Atom Component | Resulting Heterocycle | Key Findings | Reference |
| (1E,3E)-1,4-dinitro-1,3-butadiene | N-methyl azomethine ylide | Pyrrolidine (B122466) derivative | Reaction proceeds via a polar mechanism. | researchgate.net |
| (Methylthio)nitrobutadienes | Diazomethane | Pyrazolines | Completely regio- and stereoselective 1,3-dipolar addition. | acs.org |
| 3,3,3-Tribromo-1-nitroprop-1-ene | Diarylnitrones | 3,4-cis-4,5-trans-4-Nitroisoxazolidines | Full regio- and stereoselectivity observed. | mdpi.com |
Nucleophilic Additions and Substitutions
The electron-withdrawing nature of the nitro group renders the butadiene backbone of this compound and related compounds highly electrophilic, making them susceptible to attack by a wide range of nucleophiles. researchgate.netresearchgate.net These reactions, which include Michael additions and nucleophilic vinylic substitutions, are fundamental to the synthetic utility of this class of compounds. researchgate.netmdpi.combeilstein-journals.org
Asymmetric Michael Additions to Nitrobutadienylbenzene Systems
The Michael addition, or conjugate addition, is a key carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com In the case of nitro-substituted dienes, the nitro group strongly activates the conjugated system towards this type of addition. organic-chemistry.org Asymmetric Michael additions, which control the stereochemistry of the newly formed chiral centers, have become a significant area of research. wikipedia.orgbeilstein-journals.org
The development of asymmetric Michael additions to nitroalkenes has been a major focus, with various chiral catalysts and auxiliaries being employed to achieve high levels of enantioselectivity. beilstein-journals.orgnih.govscilit.com While much of this work has centered on simpler nitroalkenes, the principles are applicable to more extended systems like nitrobutadienylbenzenes. The addition of nucleophiles such as aldehydes, ketones, and nitroalkanes to nitroalkenes can generate synthetically valuable intermediates. nih.govrsc.org For instance, the addition of aldehydes to nitroethylene, catalyzed by chiral pyrrolidines, provides efficient access to γ2-amino acids. nih.gov
Organocatalytic Approaches in Michael Additions
Organocatalysis has emerged as a powerful strategy for effecting asymmetric Michael additions. beilstein-journals.orgnih.govbeilstein-journals.org Chiral secondary amines, such as those derived from proline, are commonly used to activate carbonyl compounds through the formation of enamine or iminium intermediates. wikipedia.orgmasterorganicchemistry.com These catalysts, often in combination with co-catalysts, can promote the highly enantioselective addition of aldehydes and ketones to nitroalkenes. organic-chemistry.orgnih.gov
Bifunctional catalysts, such as chiral thioureas, have also proven to be highly effective. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly organized transition states and excellent stereocontrol. beilstein-journals.org The application of these organocatalytic methods to nitrobutadienylbenzene systems offers a promising avenue for the stereocontrolled synthesis of complex molecules.
Table 3: Organocatalytic Asymmetric Michael Additions to Nitroalkenes
| Michael Acceptor | Michael Donor | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Nitroethylene | Aldehydes | Chiral pyrrolidine and acidic co-catalyst | High enantioselectivity | nih.gov |
| Nitroolefins | Acetylacetone | Calix beilstein-journals.orgthiourea (B124793) cyclohexanediamine (B8721093) derivatives | Up to 94% ee | beilstein-journals.org |
| 4-Oxo-enoates | Nitroalkanes | Not specified | Up to 98% ee | rsc.org |
| Nitroolefins | 1,3-Dicarbonyl compounds | Bifunctional thiourea | Not specified | organic-chemistry.org |
Electrophilic Additions to the Butadiene Moiety (e.g., Halogenation)
While the electron-withdrawing nitro group generally deactivates the diene system towards electrophilic attack, reactions with strong electrophiles are still possible. researchgate.netresearchgate.net The addition of electrophiles to conjugated dienes can proceed via either 1,2- or 1,4-addition pathways, often leading to a mixture of products. libretexts.orgmasterorganicchemistry.com
The outcome of electrophilic addition is dictated by the stability of the resulting carbocation intermediate. libretexts.org Protonation or attack by another electrophile on the terminal carbon of the diene can generate a resonance-stabilized allylic carbocation. libretexts.orgmasterorganicchemistry.com Subsequent attack by a nucleophile can then occur at either end of the allylic system, leading to the 1,2- and 1,4-adducts. libretexts.org For example, the addition of HBr to 1,3-butadiene yields a mixture of 3-bromo-1-butene (B1616935) (1,2-addition) and 1-bromo-2-butene (1,4-addition). libretexts.org
Only a limited number of electrophilic addition reactions have been reported for nitrobutadienes, with halogenation being a notable example. researchgate.netresearchgate.net The reaction of 1-nitro-1,3-butadiene with bromine has been described, demonstrating that electrophilic addition can occur despite the deactivating effect of the nitro group. researchgate.net The regioselectivity of such additions would be influenced by the electronic and steric effects of both the nitro group and the phenyl substituent in this compound.
Functional Group Interconversions of the Nitro Moiety
The nitro group is a highly versatile functional group in organic synthesis, capable of undergoing various transformations. researchgate.net In the context of this compound, the nitro group can be converted into other useful functionalities, primarily through reduction to an amine or via oxidative processes. researchgate.net
Oxidative Transformations
While reduction of the nitro group is more common, oxidative transformations also offer pathways to different functionalities. researchgate.net The oxidation of the nitro group itself is less straightforward than its reduction. However, the nitro-substituted diene system can undergo oxidative reactions. For instance, oxidative destruction of highly halogenated nitrodienes with reagents like nitric acid can lead to the formation of carboxylic acids, such as trichloroacrylic acid in the case of a trichloronitrodiene. researchgate.net The application of modern organocatalytic systems for selective oxidative transformations presents potential, though specific examples involving this compound are not prevalent in the literature. beilstein-journals.orgbeilstein-journals.org
Transition-Metal-Catalyzed Reactions
The conjugated diene system in this compound is an excellent substrate for transition-metal-catalyzed reactions, which allow for the construction of complex molecular architectures. Palladium catalysis, in particular, has been instrumental in developing powerful methods for C-C and C-N bond formation. wikipedia.orglibretexts.org
Palladium-Catalyzed Carboamination of Nitrodienes
Palladium-catalyzed carboamination of 1,3-dienes is a powerful strategy for the simultaneous formation of a C-C and a C-N bond across the diene system. chemrxiv.org This reaction typically involves a 1,3-diene, an aryl or alkyl halide, and an amine, and it can proceed with high stereoselectivity to yield valuable substituted cyclic compounds like pyrrolidines or acyclic amino acid derivatives. nih.govnih.gov
Recent developments have described a visible-light-mediated, palladium-catalyzed three-component carboamination of 1,3-dienes with diazo esters and amines. nih.gov This process involves the formation of an alkylpalladium radical species that adds to the diene, followed by a radical-polar crossover and nucleophilic attack by the amine. nih.gov Another approach uses a hybrid palladium catalysis for the 1,4-syn-carboamination of cyclic 1,3-dienes with alkyl/aryl halides and amines, proceeding through a radical-polar crossover mechanism to achieve high diastereoselectivity. chemrxiv.orgchemrxiv.org
While these reactions have not been explicitly reported for this compound, the methodologies demonstrate high functional group tolerance. Notably, palladium-catalyzed carboamination reactions have been successfully performed on substrates containing nitro groups, suggesting that this compound could be a viable substrate. nih.gov The electron-withdrawing nature of the nitro group would likely influence the regioselectivity of the addition across the diene.
Table 2: Examples of Palladium-Catalyzed Carboamination of Dienes
| Diene Type | Reaction Partners | Catalyst System | Product Type |
|---|---|---|---|
| 1,3-Dienes | Diazo ester, Amine | Pd(OAc)₂, Xantphos, Blue LED | Unsaturated ε-amino acid derivatives. nih.gov |
| Cyclic 1,3-Dienes | Aryl halide, Amine | Pd(PPh₃)₄, Visible light | 1,4-cis-disubstituted cyclic amines. chemrxiv.org |
| N-protected γ-aminoalkenes | Aryl bromide | Pd₂(dba)₃, Dpe-phos, Cs₂CO₃ | Substituted pyrrolidines. nih.gov |
Cross-Coupling Reactions Involving Nitrobutadienylbenzene Fragments
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are cornerstone methodologies in modern organic synthesis for forming C-C bonds. wikipedia.orgnih.govlibretexts.org These reactions typically couple an organometallic reagent with an organic halide or triflate. libretexts.org
The direct use of nitroarenes as coupling partners in Suzuki-Miyaura and Buchwald-Hartwig reactions has been demonstrated, providing a more atom-efficient alternative to the traditional synthesis of aryl halides from nitroarenes. nih.gov This precedent suggests that a "nitrobutadienylbenzene fragment" could potentially participate in similar cross-coupling reactions, although this would represent a significant extension of current methodology.
More conventionally, the diene fragment could be pre-functionalized for use in standard cross-coupling protocols. For example, hydroboration of the diene could generate an organoborane species suitable for Suzuki-Miyaura coupling. Alternatively, a halogenated derivative of this compound could serve as the electrophilic partner. The Heck reaction, which couples alkenes with aryl or vinyl halides, is a powerful tool for the synthesis of substituted dienes and could be envisioned as a route to construct the 4-Aryl-1-nitrobuta-1,3-diene core. sioc-journal.cn The mechanism for these palladium-catalyzed reactions generally involves a catalytic cycle of oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination. wikipedia.orgumb.edu
Advanced Spectroscopic and Crystallographic Characterization of 4 Nitrobuta 1,3 Dienylbenzene and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemistry of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural assignment of 4-Nitrobuta-1,3-dienylbenzene and its adducts. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, in adducts derived from reactions of similar nitrodienes, the protons adjacent to the nitro group show characteristic chemical shifts. rsc.org
In a related compound, (1E,3E)-1,4-dinitro-1,3-butadiene, the analysis of the ¹H NMR spectrum, in conjunction with 2D techniques, was essential for assigning signals to all hydrogen atoms. nih.gov For adducts of substituted this compound, such as those formed from the Michael addition of ketones, the ¹H NMR spectra provide key information. For example, in the adduct of (2-bromo-4-nitro-buta-1,3-dienyl)-benzene with 4-methyl-cyclohexanone, the complex ¹H NMR spectrum would be crucial for identifying the protons of both the cyclohexanone (B45756) and the nitrobutenylphenyl moieties. researchgate.net
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In (1E,3E)-1,4-dinitro-1,3-butadiene, the carbon atoms directly attached to the nitro groups are significantly deshielded and appear at a lower field (δ = 146.60 ppm), while the central carbon atoms of the diene system resonate at a higher field (δ = 129.50 ppm). nih.gov Similar trends would be expected for this compound, with the carbon atoms of the butadiene chain and the phenyl ring showing distinct chemical shifts based on their proximity to the electron-withdrawing nitro group and the aromatic ring. For example, in adducts of related compounds, the carbon signals are well-resolved and can be assigned to their respective positions in the molecule. rsc.org
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| Adduct of 1-(4-chlorophenyl)-4-nitro-3-(p-tolyl)butan-1-one | CDCl₃ | 7.77 (d, 2H, J = 8 Hz), 7.56 (d, 2H, J = 8 Hz), 7.18-7.11 (m, 4H), 4.78 (dd, 1H, J = 12.5 Hz, 6.5 Hz), 4.67 (dd, 1H, J = 12.5 Hz, 8.5 Hz), 4.22-4.17 (m, 1H), 3.48-3.40 (m, 2H), 2.12 (s, 3H) | 196.8, 139.0, 137.6, 136.2, 135.3, 129.7, 129.6, 128.7, 128.3, 79.7, 41.6, 38.9, 21.1 | rsc.org |
| Adduct of 1,3-bis(4-chlorophenyl)-4-nitrobutan-1-one | CDCl₃ | 7.78 (d, 2H, J = 8 Hz), 7.39 (d, 2H, J = 8 Hz), 7.26 (d, 2H, J = 5 Hz), 7.16 (d, 2H, J = 5 Hz), 4.75-4.70 (m, 1H), 4.61-4.57 (m, 1H), 4.16-4.12 (m,1H), 3.36-3.32 (m, 2H) | 195.5, 140.1, 137.6, 134.7, 134.0, 129.6, 129.5, 129.3, 129.1, 79.5, 41.5, 38.7 | rsc.org |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning ¹H and ¹³C NMR signals and confirming the connectivity of atoms within the molecule. The HMQC spectrum correlates directly bonded proton and carbon atoms. For example, in the study of (1E,3E)-1,4-dinitro-1,3-butadiene, 2D ¹H-¹³C HMQC NMR was utilized to definitively assign signals to all hydrogen atoms. nih.gov Similarly, for adducts of related nitrodienes, techniques like HMQC and HMBC have been employed to confirm their complex structures. researchgate.net These techniques would be crucial for the complete structural elucidation of this compound and its adducts, ensuring correct assignment of the intricate pattern of signals arising from the conjugated system and any attached moieties.
The butadiene backbone of this compound can exist as different geometric isomers (E/Z isomers) with respect to the double bonds. NMR spectroscopy is a primary tool for determining the configuration of these isomers. The magnitude of the coupling constants (J-values) between vinylic protons is a key indicator of stereochemistry. For alkenes, a larger coupling constant (typically 11-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (6-14 Hz) suggests a cis (Z) configuration. magritek.com
In studies of related compounds, the E configuration of the double bond is often confirmed by the observed coupling constants in the ¹H NMR spectrum. magritek.com For example, in Michael adducts of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, the E configuration of the remaining double bond is confirmed by crystallographic data, and this would be reflected in the NMR spectra of these compounds in solution. iucr.orgiucr.org Furthermore, the chemical shifts of protons can also be indicative of the isomeric form. For instance, in some systems, the ¹H-NMR signals of methine-group hydrogens for Z-isomers are observed at a lower field compared to those of the E-isomers. researchgate.net The loss of symmetry in going from an E,E isomer to an E,Z isomer can lead to an increase in the number of signals in the NMR spectrum, providing further evidence for the isomeric structure. researchgate.net
Two-Dimensional NMR Techniques (e.g., HMQC) for Connectivity Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of molecules.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent IR bands would be associated with the nitro group (NO₂), the carbon-carbon double bonds (C=C) of the diene and the aromatic ring, and the carbon-hydrogen (C-H) bonds.
The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. spectroscopyonline.com For example, in (1E,3E)-1,4-dinitro-1,3-butadiene, these bands are observed at 1502 cm⁻¹ and 1342 cm⁻¹. nih.gov The conjugated C=C bonds of the diene system would show stretching vibrations in the region of 1650-1600 cm⁻¹. In (1E,3E)-1,4-dinitro-1,3-butadiene, a band at 1606 cm⁻¹ is attributed to the conjugated alkene. nih.gov The aromatic ring would also exhibit C=C stretching bands, typically between 1600 and 1450 cm⁻¹. Furthermore, C-H stretching and bending vibrations for both the vinylic and aromatic protons would be present.
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| (1E,3E)-1,4-dinitro-1,3-butadiene | NO₂ asymmetric stretch | 1502 | nih.gov |
| NO₂ symmetric stretch | 1342 | ||
| C=C conjugated stretch | 1606 | ||
| meta-Nitrotoluene | NO₂ asymmetric stretch | ~1550 | spectroscopyonline.com |
| NO₂ symmetric stretch | ~1350 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extended π-system of this compound, which includes the phenyl ring, the butadiene chain, and the nitro group, is expected to give rise to strong absorption in the UV-Vis region. The position of the maximum absorption (λ_max) is indicative of the extent of conjugation.
For conjugated dienes like 1,3-butadiene (B125203), the π → π* transition is the most significant, and its λ_max value is sensitive to the conformation (s-cis or s-trans) and substitution. stackexchange.comnih.gov The presence of the phenyl group and the strongly electron-withdrawing nitro group in this compound would lead to a bathochromic (red) shift of the λ_max compared to unsubstituted 1,3-butadiene. In (1E,3E)-1,4-dinitro-1,3-butadiene, a maximum absorption is observed at λ = 281 nm in methanol, which is attributed to the conjugated system. nih.gov A similar absorption profile would be anticipated for this compound, with the exact λ_max depending on the solvent and the specific isomeric form. The electronic spectra of such compounds are crucial for understanding their photochemical properties and potential applications in materials science. researchgate.net
Vibrational Analysis for Functional Group Identification
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.orgmsu.edu When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. msu.edu For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule. msu.edu
While specific mass spectral data for the parent compound this compound is not extensively published, the fragmentation pattern can be predicted based on its functional groups. The molecular ion would be expected to undergo cleavages characteristic of nitro compounds, conjugated systems, and aromatic rings. libretexts.org Common fragmentation pathways would likely include the loss of the nitro group (NO₂, 46 Da) or a portion of it, such as an oxygen atom (O, 16 Da) or nitric oxide (NO, 30 Da). Cleavage within the butadienyl chain is also anticipated, leading to fragment ions corresponding to the stable aromatic portion. libretexts.org
In the analysis of related, more complex structures, mass spectrometry has been effectively utilized. For instance, the high-resolution mass spectrum (HRMS) of a Rauhut-Currier homo-dimerization product of a similar nitroalkene was determined using Quadrupole Time-of-Flight (QTOF) mass spectrometry with an electrospray (ES+) source. rsc.org For the compound with the formula C₂₀H₁₉N₂O₄, the protonated molecular ion [MH]⁺ was observed at m/z 351.1331. rsc.org The fragmentation pathways of pyrimidine (B1678525) derivatives, which can also contain nitro groups, often involve the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org In studies of nitazene (B13437292) analogs, which are nitro-containing 2-benzylbenzimidazole derivatives, electrospray ionization (ESI) produced both single-charge [M+H]⁺ and double-charge [M+2H]²⁺ molecular ions. nih.gov Subsequent fragmentation analysis using electron-activated dissociation (EAD) revealed characteristic product ions resulting from losses of side chains and rearrangements. nih.gov
Table 1: Predicted and Observed Mass Spectrometry Fragments for Nitrodienes and Related Compounds This table is illustrative, based on general fragmentation principles and data from related structures.
| Compound Class | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragment | Source(s) |
|---|---|---|---|---|
| Aromatic Nitro Compounds | [M]⁺ | [M-46]⁺, [M-30]⁺ | Loss of NO₂, Loss of NO | libretexts.org |
| Nitazene Analogs | [M+H]⁺, [M+2H]²⁺ | [M+H]•²⁺, Side chain fragments | Free radical ions, Benzyl fragments | nih.gov |
| RC Dimer (C₂₀H₁₉N₂O₄) | [MH]⁺ 351.1331 | [MNa]⁺ 373 | Sodium adduct | rsc.org |
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an exceptionally powerful analytical method that provides unambiguous determination of the three-dimensional structure of a crystalline solid at atomic resolution. unimi.it This technique allows for the precise measurement of molecular connectivity, bond lengths, bond angles, and the spatial arrangement of atoms. unimi.it Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by various intermolecular forces. unimi.it While crystal data for the parent this compound is scarce, detailed structural analyses have been performed on its Michael adducts, providing significant insight into the geometry of the nitrobutadienylphenyl moiety.
The crystal structures of adducts formed from the reaction of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene with cyclic ketones like cyclohexanone and thian-4-one have been elucidated. iucr.orgiucr.org These analyses confirm the core structure and provide precise bond parameters. For example, the reaction with cyclohexanone yields (S)-2-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]cyclohexanone. iucr.org X-ray analysis confirms the E configuration of the double bond within the butenyl side chain, as evidenced by a C1—C9—C10—C11 torsion angle of 175.2(3)°. iucr.org Similarly, the adduct with thian-4-one, (S)-3-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]thian-4-one, shows a C6—C8—C9—C10 torsion angle of 178.1(17)°, also confirming the E configuration. iucr.org
Table 2: Crystallographic Data for Adducts of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene
| Parameter | Cyclohexanone Adduct | Thian-4-one Adduct | Source |
|---|---|---|---|
| Chemical Formula | C₁₆H₁₈ClNO₃ | C₁₅H₁₆ClNO₃S | iucr.orgiucr.org |
| Crystal System | Orthorhombic | Orthorhombic | iucr.orgresearchgate.net |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | iucr.orgresearchgate.net |
| a (Å) | 5.9239 (12) | 5.867 (2) | iucr.orgiucr.org |
| b (Å) | 13.921 (3) | 13.840 (6) | iucr.orgiucr.org |
| c (Å) | 18.572 (4) | 18.736 (8) | iucr.orgiucr.org |
| R-factor | 0.044 | 0.046 | iucr.orgiucr.org |
Conformational analysis via X-ray diffraction reveals the lowest energy arrangement of atoms in the solid state. In the case of the Michael adducts of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, the conformation of the saturated cyclo-ketone rings has been definitively established. iucr.orgiucr.org The six-membered cyclohexanone ring in its adduct adopts a stable chair conformation. iucr.org This is quantitatively described by the Cremer & Pople puckering parameters, which were determined to be Q_T = 0.568(4) Å, θ = 3.9(4)°, and φ = 355(6)°. iucr.org Likewise, in the adduct formed with thian-4-one, the six-membered sulfur-containing ring also adopts a distinct chair conformation. iucr.org
For chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration of stereocenters, provided a heavy atom is present or by anomalous dispersion effects. iucr.orgiucr.org In the asymmetric Michael additions that produce the cyclohexanone and thian-4-one adducts, new chiral centers are formed. iucr.orgiucr.org The absolute configuration of these adducts was successfully established from the single-crystal X-ray diffraction data. iucr.orgiucr.org This experimental determination is crucial for understanding the stereochemical outcome of the organocatalytic reactions used in their synthesis. iucr.orgiucr.org The assignment of absolute configuration can also be achieved by other means, such as chemical correlation or by using chiral derivatizing agents like α-methoxyphenylacetic acid (MPA) followed by NMR analysis, a method known as Riguera's method. mdpi.commdpi.com
The packing of molecules in a crystal is directed by a network of non-covalent intermolecular interactions. mdpi.comscirp.org In the crystal structures of the adducts of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, the primary stabilizing forces identified are weak intermolecular hydrogen bonds. iucr.orgiucr.org Specifically, C—H···O interactions involving the oxygen atoms of the nitro group and hydrogen atoms from neighboring molecules are observed. iucr.org The conformation of the thian-4-one adduct is stabilized by C7—H7B···O2 and C2—H2B···O1 interactions. iucr.org For the cyclohexanone adduct, the conformation is stabilized by a weak intramolecular C—H···O hydrogen bond. iucr.org
Table 3: Intermolecular Hydrogen Bond Geometry for the Thian-4-one Adduct
| Donor-H···Acceptor | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Source |
|---|---|---|---|---|---|
| C7-H7B···O2 | 0.97 | 2.59 | 3.483 (3) | 153 | iucr.org |
| C2-H2B···O1 | 0.97 | 2.58 | 3.541 (3) | 171 | iucr.org |
Computational and Theoretical Investigations of 4 Nitrobuta 1,3 Dienylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for elucidating the molecular properties of conjugated systems. These methods provide deep insights into the electronic structure that governs the molecule's behavior.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a popular and effective computational method for studying the electronic structure of molecules. rsc.org For conjugated nitrodienes like (1E,3E)-1,4-dinitro-1,3-butadiene, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, are employed to optimize the molecular geometry and analyze its electronic properties. nih.govmdpi.comresearchgate.net These studies involve analyzing the electron density distribution to characterize the electronic structures and predict reactivity. nih.govmdpi.com For instance, the topological analysis of the Electron Localization Function (ELF) for (1E,3E)-1,4-dinitro-1,3-butadiene reveals the nature of the chemical bonds. The analysis shows two pairs of disynaptic basins associated with somewhat depopulated C1-C2 and C3-C4 double bonds, indicating the influence of the electron-withdrawing nitro groups on the butadiene backbone. mdpi.com
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Orbital Interactions
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant index of stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
For (1E,3E)-1,4-dinitro-1,3-butadiene, the presence of two strongly electron-withdrawing nitro groups leads to a significant lowering of both HOMO and LUMO energy levels compared to its parent analogue, S-trans-1,3-butadiene. nih.gov The computed HOMO energy for (1E,3E)-1,4-dinitro-1,3-butadiene is -8.31 eV, and the LUMO energy is -3.91 eV. nih.govmdpi.com This results in a HOMO-LUMO energy gap of 4.40 eV. nih.govmdpi.com This relatively small energy gap indicates that the molecule is less stable and more reactive compared to S-trans-1,3-butadiene, which has a gap of 5.62 eV. nih.gov The strongly negative energies of these frontier orbitals are a direct consequence of the powerful electron-withdrawing nature of the nitro groups. mdpi.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| (1E,3E)-1,4-dinitro-1,3-butadiene | -8.31 nih.govmdpi.com | -3.91 nih.govmdpi.com | 4.40 nih.govmdpi.com |
| S-trans-1,3-butadiene | -6.23 nih.gov | 0.61 nih.gov | 5.62 nih.gov |
Reactivity Indices and Local Electronic Properties
Conceptual DFT (CDFT) provides a framework to quantify chemical reactivity through various indices that describe the global and local behavior of molecules in chemical reactions. nih.gov
Global Electrophilicity and Nucleophilicity Indices
Global reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), classify molecules based on their tendency to accept or donate electrons. For (1E,3E)-1,4-dinitro-1,3-butadiene, the introduction of two nitro groups drastically alters its reactivity profile compared to S-trans-1,3-butadiene. nih.gov
The calculated global electrophilicity index (ω) for (1E,3E)-1,4-dinitro-1,3-butadiene is 4.24 eV, classifying it as a very strong electrophile. nih.govmdpi.com Conversely, its global nucleophilicity index (N) is significantly reduced to 0.81 eV, making it a marginal nucleophile. nih.govmdpi.com This is in stark contrast to S-trans-1,3-butadiene, which is classified as a moderate electrophile (ω = 1.04 eV) and a moderate nucleophile (N = 2.89 eV). nih.gov This highlights the profound impact of the nitro groups, which polarize the molecule, making it a powerful electron acceptor. nih.govmdpi.com
| Compound | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |
|---|---|---|
| (1E,3E)-1,4-dinitro-1,3-butadiene | 4.24 nih.govmdpi.com | 0.81 nih.govmdpi.com |
| S-trans-1,3-butadiene | 1.04 nih.gov | 2.89 nih.gov |
Natural Population Analysis (NPA) for Charge Distribution
Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge among the atoms in a molecule, providing a more stable description than conventional Mulliken population analysis. nih.govmdpi.com For (1E,3E)-1,4-dinitro-1,3-butadiene, NPA reveals a significant redistribution of charge due to the nitro groups. nih.govmdpi.com
The analysis shows a moderate negative charge on the central carbon atoms (C2 and C3), with a value of -0.21 e for each. mdpi.com In contrast, the terminal carbon atoms (C1 and C4), which are directly bonded to the nitro groups, are strongly depleted of electrons, resulting in a near-neutral charge of -0.06 e. mdpi.com This charge distribution is a key factor in the molecule's reactivity, indicating where electrophilic or nucleophilic attacks are likely to occur.
| Atom | Natural Atomic Charge (e) |
|---|---|
| C1 / C4 (Terminal) | -0.06 mdpi.com |
| C2 / C3 (Central) | -0.21 mdpi.com |
Parr Functions for Local Reactivity Prediction
For (1E,3E)-1,4-dinitro-1,3-butadiene, the analysis of the electrophilic Parr function (Pk+) indicates that the terminal carbon atoms (C1 and C4) are the most electrophilic centers, with a PC+ value of 0.15. mdpi.com These sites are associated with a local electrophilicity index (ωk) of 0.64 eV. mdpi.com The central carbons have a slightly lower Pk+ value of 0.10 (ωk = 0.42 eV). nih.govmdpi.com This suggests that nucleophilic attacks will preferentially target the terminal carbons of the diene system. This information is crucial for predicting the regioselectivity in reactions such as cycloadditions. nih.gov
Mechanistic Elucidation through Computational Chemistry (e.g., Molecular Electron Density Theory (MEDT))
Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the electronic structure and reactivity of molecules. nih.govresearchgate.net By analyzing the electron density distribution, MEDT allows for the characterization of molecular properties and the prediction of behavior in chemical reactions. While direct MEDT studies on 4-Nitrobuta-1,3-dienylbenzene are not extensively documented, valuable insights can be extrapolated from research on analogous compounds, such as (1E,3E)-1,4-dinitro-1,3-butadiene. nih.govmdpi.commdpi.comresearchgate.net
The presence of the strongly electron-withdrawing nitro group is expected to significantly influence the electronic landscape of the this compound molecule. This leads to a considerable polarization of the diene system. The nitro group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Consequently, the HOMO-LUMO energy gap is reduced, which is a key indicator of molecular stability and reactivity. mdpi.com
A topological analysis using the Electron Localization Function (ELF) would likely reveal a significant depletion of electron density at the carbon atom bonded to the nitro group and an accumulation of electron density on the oxygen atoms of the NO2 group. Conceptual DFT reactivity indices are instrumental in quantifying the reactivity. For instance, the global electrophilicity index (ω) for this compound is predicted to be high, classifying it as a strong electrophile. This is a direct consequence of the electron-withdrawing nature of the nitro group. mdpi.com Conversely, its global nucleophilicity index (N) would be low. mdpi.com
The local reactivity, as described by Parr functions, would indicate that the carbon atom at the 4-position (adjacent to the nitro group) and the carbon at the 2-position are the most electrophilic centers, making them susceptible to nucleophilic attack. This theoretical framework is crucial for predicting the outcomes of various chemical transformations, including cycloaddition and nucleophilic addition reactions. mdpi.comresearchgate.net
Table 1: Predicted Conceptual DFT Reactivity Indices (Based on analogous compounds)
| Index | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Low | Reduced nucleophilicity |
| LUMO Energy | Low | Enhanced electrophilicity |
| HOMO-LUMO Gap | Small | High reactivity |
| Global Electrophilicity (ω) | High | Strong electrophile |
| Global Nucleophilicity (N) | Low | Marginal nucleophile |
Conformational Landscape Analysis and Isomerization Pathways
The conformational flexibility of this compound is primarily associated with rotation around the C-C single bonds of the butadiene chain and the bonds connecting the substituents. The most stable conformation of the buta-1,3-diene core is typically the planar s-trans (antiperiplanar) conformation, which minimizes steric hindrance. X-ray crystallographic studies of related compounds, such as derivatives of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, confirm a preference for the E configuration of the double bonds and a largely planar conformation of the diene chain. iucr.orgiucr.org
The conformational landscape can be explored computationally by mapping the potential energy surface as a function of key dihedral angles. For this compound, the key rotations would be around the central C2-C3 bond and the C-N and C-C(phenyl) bonds. While the s-trans conformer is expected to be the global minimum, an s-cis (synperiplanar) conformer would exist as a local minimum at a higher energy level. The energy barrier for rotation around the central C-C bond is a critical parameter influencing the reactivity in reactions that require an s-cis conformation, such as Diels-Alder reactions.
Isomerization in this compound can occur through two primary pathways: thermal and photochemical.
Thermal Isomerization: This process typically involves rotation around the C=C double bonds. However, the energy barrier for this uncatalyzed rotation is generally high.
Photoisomerization: Upon absorption of light, the molecule is promoted to an excited electronic state where the rotational barriers of the double bonds are significantly lower. This allows for efficient E/Z (or trans/cis) isomerization. Studies on trans,trans-1,4-diphenyl-1,3-butadiene (B188828) have shown that photoisomerization can proceed via mechanisms like one-bond twist (OBT) and bicycle pedal (BP), leading to various isomers. rsc.org A similar behavior can be anticipated for this compound, where excitation would facilitate rotation around the C=C bonds, leading to different geometric isomers.
Table 2: Predicted Stable Conformers and Isomers
| Species | Dihedral Angle (C1-C2-C3-C4) | Relative Energy | Key Feature |
| s-trans (E,E) | ~180° | Global Minimum | Most stable ground-state conformer |
| s-cis (E,E) | ~0° | Higher | Required for certain pericyclic reactions |
| (E,Z)-isomer | - | Higher | Product of isomerization |
| (Z,E)-isomer | - | Higher | Product of isomerization |
| (Z,Z)-isomer | - | Highest | Sterically hindered |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to identify and characterize molecules.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using methods like the GIAO (Gauge-Including Atomic Orbital) approach.
¹H NMR: The protons on the diene chain are expected to appear in the vinylic region (typically 5-7 ppm). The presence of the electron-withdrawing nitro group would cause the proton at the 4-position to be deshielded and resonate at a higher chemical shift (downfield). The phenyl protons would appear in the aromatic region (around 7-8 ppm). Coupling constants (J-values) between the vinylic protons would be indicative of the double bond geometry (trans coupling is typically larger than cis coupling).
¹³C NMR: The carbon atoms of the diene would resonate between approximately 110 and 150 ppm. The carbon atom bonded to the nitro group (C4) would be significantly deshielded due to the inductive effect of the nitro group. The carbons of the phenyl ring would show characteristic shifts in the aromatic region.
Infrared (IR) Spectroscopy: The IR spectrum of this compound can be computationally simulated by calculating the vibrational frequencies. Key predicted absorption bands would include:
N-O stretching: Strong, asymmetric and symmetric stretching vibrations for the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C=C stretching: Vibrations for the conjugated double bonds of the diene system, expected around 1600-1650 cm⁻¹.
C-H stretching: Aromatic and vinylic C-H stretches above 3000 cm⁻¹.
C-H bending: Out-of-plane bending (wagging) of vinylic hydrogens, which can help confirm the stereochemistry of the double bonds.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Feature | Predicted Region/Value |
| ¹H NMR | Vinylic Protons | 5.0 - 7.5 ppm |
| Aromatic Protons | 7.0 - 8.0 ppm | |
| ¹³C NMR | Diene Carbons | 110 - 150 ppm |
| Aromatic Carbons | 120 - 140 ppm | |
| IR (cm⁻¹) | Asymmetric NO₂ Stretch | 1500 - 1560 |
| Symmetric NO₂ Stretch | 1345 - 1385 | |
| C=C Stretch | 1600 - 1650 |
Applications of 4 Nitrobuta 1,3 Dienylbenzene As a Synthetic Building Block
Construction of Diverse Carbo- and Heterocyclic Compounds
Conjugated nitrodienes like [(1E,3E)-4-nitrobuta-1,3-dienyl]benzene are valuable building blocks for synthesizing carbo- and heterocyclic compounds. researchgate.net Their utility is most prominently displayed in cycloaddition reactions, where the diene system can react with various dienophiles.
The Diels-Alder, or [4+2]-cycloaddition, reaction is a primary method for forming six-membered rings. mdpi.comresearchgate.net In these reactions, conjugated nitrodienes can act as the diene component, reacting with electron-deficient alkenes or alkynes (dienophiles) to create substituted cyclohexene (B86901) or 1,4-cyclohexadiene (B1204751) derivatives. mdpi.comresearchgate.net The reaction conditions, such as temperature, can influence the outcome, with harsher conditions sometimes required for dienes that possess some aromatic character. chim.it The resulting cycloadducts contain the nitro group, which can be further modified, expanding the synthetic utility of this method. mdpi.comresearchgate.net For instance, 3-acylamino-2H-pyran-2-ones, when reacted with alkyne dienophiles, undergo a Diels-Alder reaction followed by the elimination of carbon dioxide to yield highly substituted anilines. chim.it
Beyond the standard Diels-Alder reaction, these nitrodienes can participate in inverse-electron-demand Diels-Alder reactions, particularly when substituted with electron-withdrawing groups, though this is more characteristic of azadienes like tetrazines and triazines. sigmaaldrich.com They are also capable of undergoing [3+2] cycloadditions with three-atom components, leading to the formation of five-membered heterocyclic rings such as pyrrolidines. mdpi.commdpi.com An example involves the reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide, which, despite the potential for double cycloaddition, selectively yields a substituted Δ3-pyrroline. mdpi.com Tandem reactions that combine a multi-component reaction like the Ugi reaction with an intramolecular Diels-Alder cycloaddition have also been developed, allowing for the rapid construction of complex fused heterocyclic systems like furo[2,3-f]isoindoles from precursors such as 3-(furan-2-yl)acrylaldehyde. beilstein-journals.org
The synthesis of heterocyclic compounds can also be achieved through other pathways, such as photochemical cyclizations, which provide a powerful tool for accessing numerous heterocyclic structures under mild conditions. chim.it While not directly a cycloaddition, the reaction of nitro-substituted butadienes with nucleophiles like mercaptoacetic acid esters can lead to precursors for thiazolidin-4-ones, which are then formed through a subsequent cyclization step. researchgate.net
Asymmetric Synthesis of Chiral Organic Molecules
The electron-deficient nature of the diene system in 4-nitrobuta-1,3-dienylbenzene and its derivatives makes it an excellent Michael acceptor, a property that has been extensively exploited in asymmetric synthesis. iucr.orgresearchgate.net The organocatalytic asymmetric Michael addition is a cornerstone of modern organic chemistry for creating chiral carbon-carbon bonds. iucr.orgiucr.org In this context, various nucleophiles, particularly 1,3-dicarbonyl compounds and cyclic ketones, can be added enantioselectively to the nitrodiene framework using chiral organocatalysts. iucr.orgiucr.orgorganic-chemistry.orgrsc.orgbeilstein-journals.org
Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a basic moiety (e.g., an amino group), are highly effective. organic-chemistry.orgrsc.orgbeilstein-journals.org These catalysts activate the nitrodiene through hydrogen bonding with the thiourea or squaramide group, while the basic site deprotonates the dicarbonyl compound to generate the nucleophilic enolate. organic-chemistry.orgbeilstein-journals.org This dual activation brings the reactants into a well-defined chiral environment, controlling the stereochemical outcome of the addition. beilstein-journals.org
Research has demonstrated the successful asymmetric Michael addition of cyclohexanone (B45756) and thian-4-one to 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene. iucr.orgiucr.orgiucr.org These reactions, often catalyzed by a combination of a chiral amine and a thiourea-based acid module, produce the corresponding chiral adducts with good stereoselectivity. iucr.orgiucr.org Similarly, chiral squaramides have been shown to efficiently catalyze the addition of 1,3-dicarbonyl compounds to nitroalkenes, yielding γ-nitro carboxylic derivatives in high yields and enantiomeric purities. rsc.org The development of such methodologies is crucial for synthesizing biologically relevant molecules. rsc.org The synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been achieved through the alkylation of a chiral glycine (B1666218) equivalent, showcasing another advanced strategy in asymmetric synthesis. jagiellonskiecentruminnowacji.pl
Table 1: Examples of Asymmetric Michael Additions to this compound Derivatives
| Nucleophile | Substrate | Catalyst System | Product | Ref. |
|---|---|---|---|---|
| Cyclohexanone | 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene | (S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazole / (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid | (S)-2-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]cyclohexanone | iucr.orgiucr.org |
| Thian-4-one | 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene | (S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazole / (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid | (S)-3-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]thian-4-one | iucr.org |
| 1,3-Dicarbonyl Compounds | β-Nitrostyrenes | (-)-Cinchonine modified squaramide | γ-Nitro dicarbonyl adducts | organic-chemistry.org |
Role in Carbon-Carbon Bond Forming Reactions beyond Cycloadditions
The formation of carbon-carbon bonds is central to organic synthesis, and this compound is a key substrate in several such transformations that are not cycloadditions. libretexts.orglibretexts.org The most significant of these is the Michael (or conjugate) addition reaction. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to the conjugated system, driven by the electron-withdrawing nature of the nitro group which polarizes the diene, making the C4 position electrophilic. masterorganicchemistry.com
A wide array of nucleophiles can participate in Michael additions, including stabilized enolates (from 1,3-dicarbonyl compounds), amines, and thiols. masterorganicchemistry.comyoutube.com The reaction mechanism typically involves the formation of an enolate from the donor molecule, which then attacks the β-carbon (or δ-carbon in the case of a diene system) of the Michael acceptor. masterorganicchemistry.com This is followed by protonation to yield the final adduct. masterorganicchemistry.com The use of organocatalysts, as discussed in the previous section, has rendered this reaction a powerful tool for asymmetric C-C bond formation. iucr.orgorganic-chemistry.org For example, the reaction of 1,3-dicarbonyl compounds with conjugated nitroalkenes is a well-established method for synthesizing nitro compounds. organic-chemistry.org
Beyond the classic Michael addition, radical reactions offer another avenue for C-C bond formation. libretexts.org While not as commonly reported for this compound itself, radical additions to activated alkenes are a known class of reactions. libretexts.org Furthermore, the resulting Michael adducts from this compound are rich in functionality and can undergo subsequent C-C bond-forming reactions. For instance, the nitro group can be transformed into other functional groups that can then participate in further synthetic steps. researchgate.net The development of one-pot cascade reactions that form C-C bonds, such as the palladium-catalyzed homocoupling of alkenyl borates to form symmetrical 1,3-butadienes, highlights modern approaches to efficient synthesis. sioc-journal.cn
Functionalization for Further Chemical Transformations
The structure of this compound and its reaction products offers multiple sites for functionalization, enabling a wide range of subsequent chemical transformations. The two primary handles for functionalization are the nitro group and the remaining double bond(s) of the diene system.
The nitro group is one of the most versatile functional groups in organic synthesis. researchgate.net It can be easily converted into a variety of other functionalities. researchgate.net For example, reduction of the nitro group can yield amines, which are key building blocks for amides, ureas, and other nitrogen-containing heterocycles. Depending on the reducing agent and reaction conditions, the reduction can lead to nitroso, hydroxylamino, or amino groups. researchgate.net The nitro group can also be transformed via oxidation. researchgate.net This versatility makes the initial nitrodiene adduct a valuable intermediate for accessing a diverse library of compounds. mdpi.comresearchgate.net
The diene system, or the remaining alkene in a Michael adduct, also provides a platform for further reactions. The double bonds can undergo various electrophilic addition reactions. researchgate.net For example, halogenation of the diene system can introduce halogen atoms, which can then be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The alkene can also be subjected to oxidation (e.g., epoxidation, dihydroxylation) or reduction (hydrogenation) to introduce new functional groups and stereocenters.
Furthermore, the entire molecule can be used in more complex synthetic strategies. For instance, copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadiene derivatives has been used to create functionalized polydienes. rsc.org This demonstrates that the diene backbone itself can be incorporated into larger polymeric structures, imparting specific properties based on the phenyl and nitro substituents.
Conclusion and Future Research Directions
Summary of Key Advancements in 4-Nitrobuta-1,3-dienylbenzene Chemistry
The chemistry of this compound has advanced significantly, establishing it as a versatile and valuable building block in organic synthesis. Key developments include the establishment of reliable synthetic protocols and the demonstration of its utility in a range of chemical transformations.
Initial synthetic methods primarily involved the condensation of cinnamaldehyde (B126680) with nitro-substituted compounds like ethyl nitroacetate (B1208598) and nitroacetonitrile, yielding a series of geminally activated 1-nitro-4-phenylbuta-1,3-dienes. researchgate.net More sophisticated routes have also been developed, such as a multi-step synthesis beginning with the aldol (B89426) condensation of 3-phenylthiopropanal and nitroethane, followed by chlorination and elimination steps to yield the target nitrodiene. rsc.org This method also allows for the synthesis of push-pull systems, like 1-alkylamino-4-nitrobuta-1,3-dienes, by subsequent nucleophilic substitution of the phenylthio group. rsc.orgresearchgate.net
A major area of advancement lies in the application of this compound derivatives in fundamental carbon-carbon bond-forming reactions. The powerful electron-withdrawing nature of the nitro group activates the diene system, making it an excellent Michael acceptor. This has been exploited in organocatalytic asymmetric Michael additions, for instance, the reaction of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene with thian-4-one to produce chiral adducts with high stereocontrol. iucr.orgresearchgate.net Furthermore, these conjugated nitrodienes have proven to be valuable components in cycloaddition reactions, particularly the Diels-Alder reaction, where they can serve as the diene component to construct highly functionalized six-membered rings. researchgate.netresearchgate.netresearchgate.net The reactivity in these cycloadditions underscores their potential for the rapid construction of molecular complexity. researchgate.netnih.gov
Unexplored Reactivity and Synthetic Opportunities
Despite progress, the full synthetic potential of this compound is far from realized. The chemistry of conjugated nitrodienes (CNDs) in general is still considered underdeveloped, offering substantial room for discovery. researchgate.net
One significant opportunity lies in the synthesis and exploration of homologous systems, such as conjugated nitrotrienes. researchgate.netnih.gov Very little is known about these extended systems, which could exhibit unique electronic and reactive properties. The development of general and straightforward methods to access these homologues from nitrodiene precursors is a compelling synthetic challenge. nih.gov
The application of this compound in a broader range of multicomponent reactions (MCRs) is another promising avenue. While its use in some reactions is known, designing novel MCRs that leverage its unique reactivity could provide rapid access to complex molecular architectures, such as N-aryl-substituted heterocycles. bohrium.com
Furthermore, while the participation of nitrodienes in Diels-Alder reactions is established, a systematic exploration of their scope with diverse dienophiles and under various catalytic conditions is lacking. researchgate.netnih.gov Investigating their reactivity in other pericyclic reactions, such as [3+2] cycloadditions or 6π-electrocyclizations, could lead to the synthesis of novel heterocyclic systems. researchgate.netnih.gov The synthesis of longer, well-defined nitropolyenes based on existing methodologies also presents an area ripe for innovation, as current methods are not always suitable for this purpose. rsc.orgresearchgate.net
Development of Novel Catalytic Systems for Enhanced Selectivity
The development of efficient and selective catalytic systems is paramount to unlocking the full potential of this compound. Current research on related nitroalkenes and nitrodienes utilizes a variety of catalysts, including organocatalysts like thioureas and chiral amines, as well as an array of metal complexes involving zinc, copper, rhodium, and palladium. mdpi.comresearchgate.netrsc.orgworktribe.com
However, many existing protocols suffer from drawbacks such as high catalyst loadings, long reaction times, or the need for additives, which limits their practicality. mdpi.com A key future direction is the design of more active and robust catalysts that can operate under milder conditions with higher efficiency. The development of heterogeneous and reusable catalysts, such as metal nanoparticles immobilized on a polymer support or biopolymer-based catalysts, represents a significant step towards more sustainable and industrially viable processes. bohrium.comrsc.org
Achieving high stereoselectivity in reactions involving this compound is a major goal. Asymmetric catalysis is crucial for producing enantiomerically pure compounds for applications in medicine and materials science. While asymmetric Michael additions and 1,4-conjugate additions have been demonstrated with moderate to good enantioselectivity, there is a continuous need for new chiral catalysts that offer superior stereocontrol across a broader range of substrates. iucr.orgrsc.orgnih.gov This includes the design of novel N-heterocyclic carbenes (NHCs), bifunctional catalysts, and chiral coordination complexes tailored for the specific electronic demands of nitrodiene substrates. worktribe.comnih.gov
| Catalyst Type | Catalyst Examples | Reaction Type | Key Features/Goals | Reference |
|---|---|---|---|---|
| Metal-Based | Zn(OTf)₂, Cu(II) clusters, Rhodium complexes | Friedel-Crafts Alkylation, 1,4-Addition | High yields, exploring 3d/4f systems, development of reusable heterogeneous systems. | mdpi.comrsc.org |
| Organocatalyst (Thiourea/Amine) | Chiral thioureas, (S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazole | Asymmetric Michael Addition | Bifunctional activation, high enantioselectivity. | iucr.orgmdpi.com |
| Organocatalyst (NHC) | Aminoindanol-based triazolium precatalysts | Asymmetric Homoenolate Addition | Control of diastereoselectivity (syn vs. anti). | nih.gov |
| Organocatalyst (Aminoboronic Acid) | Homoboroproline | Asymmetric Michael Addition | B,N-bifunctional catalysis, activation via large ring transition state. | worktribe.com |
| Heterogeneous | Polymer-immobilized Rh nanoparticles, Piperazine in agar-agar gel | 1,4-Addition, Multicomponent reactions | Catalyst recovery and reuse, environmentally friendly conditions. | bohrium.comrsc.org |
Integration with Emerging Synthetic Methodologies (e.g., Photoredox Catalysis)
The integration of this compound chemistry with modern synthetic methods offers exciting possibilities. Visible-light photoredox catalysis, in particular, stands out as a powerful tool for accessing novel reactivity pathways that are often inaccessible under thermal conditions. researchgate.netglobalauthorid.com
Future research should focus on employing photoredox catalysis to engage this compound in new types of transformations. This could include radical-mediated additions, cycloadditions, or cross-coupling reactions. The ability of photoredox catalysts to generate radical intermediates under mild conditions could overcome some of the limitations of traditional ionic pathways associated with nitrodienes.
A particularly promising strategy is the combination of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis. This dual-catalysis approach could enable unprecedented levels of control over reactivity and selectivity. For example, merging photoredox catalysis with chiral amine catalysis could lead to new enantioselective radical additions to this compound, a challenging yet highly valuable transformation. Exploring these synergistic catalytic systems will undoubtedly open new frontiers in the synthesis of complex molecules from this versatile nitrodiene building block. organic-chemistry.orgorganische-chemie.chthieme-connect.com
Computational Design of New Nitrodiene-Based Reactions
Computational chemistry provides an indispensable tool for accelerating the development of new reactions and catalysts. The application of theoretical methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) to nitrodienes has already provided deep insights into their electronic structure, stability, and reactivity. nih.govresearchgate.net
For instance, studies on the model compound (1E,3E)-1,4-dinitro-1,3-butadiene have used computational analysis to determine key reactivity indices such as the HOMO-LUMO energy gap, electrophilicity, and nucleophilicity. mdpi.com These calculations explain the high reactivity of nitrodienes as strong electrophiles in polar reactions and can predict their behavior in cycloadditions. nih.govmdpi.com
Future research should systematically apply these computational tools to this compound. This would enable:
Prediction of Reactivity: Modeling the interaction of this compound with a wide range of unexplored reaction partners to identify promising new reactions before attempting them in the lab.
Mechanistic Elucidation: Understanding the detailed mechanisms of known and new reactions, including the structures of transition states and intermediates, which is crucial for optimizing reaction conditions.
Catalyst Design: In-silico design of novel chiral catalysts by modeling the catalyst-substrate interactions in the transition state. This can guide the synthesis of catalysts with optimized steric and electronic properties for achieving high enantioselectivity, as has been explored for related systems. worktribe.com
By computationally screening potential reaction pathways and catalyst structures, researchers can focus experimental efforts on the most promising candidates, significantly streamlining the discovery and development of new, highly selective transformations based on this compound.
| Property | Value | Implication | Reference |
|---|---|---|---|
| HOMO Energy | -8.31 eV | A small HOMO-LUMO gap (4.40 eV) indicates high chemical reactivity and low kinetic stability compared to 1,3-butadiene (B125203). | nih.govmdpi.com |
| LUMO Energy | -3.91 eV | nih.govmdpi.com | |
| Global Electrophilicity (ω) | 4.24 eV | Classified as a super strong electrophile, favoring polar reactions. | mdpi.com |
| Global Nucleophilicity (N) | 0.81 eV | Classified as a marginal nucleophile. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structure of 4-Nitrobuta-1,3-dienylbenzene?
- Methodological Answer : Use a combination of IR spectroscopy (to identify nitro group stretching at ~1534 cm⁻¹ and conjugated diene vibrations at ~1640 cm⁻¹) and 1H/13C NMR (to confirm diene geometry and aromatic substitution patterns). For example, the downfield shift of the nitro-adjacent proton (δH ~7.80 ppm) and diene protons (δH 6.83–7.25 ppm) aligns with conjugated systems. High-resolution mass spectrometry (HRESIMS) with a calculated mass of 198.0531 Da (C10H9NO2Na⁺) is critical for molecular formula validation .
Q. How can researchers ensure purity during synthesis of this compound?
- Methodological Answer : Monitor reaction progress via thin-layer chromatography (TLC) using a non-polar solvent system (e.g., hexane:ethyl acetate 9:1). Post-synthesis, purify via recrystallization (melting point: 41°C, lit. 1739–40°C discrepancy noted in literature) and validate purity through DSC thermal analysis to detect polymorphic impurities .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 0–6°C to prevent nitro group degradation or diene isomerization. Conduct accelerated stability studies under varying temperatures and humidity, analyzing degradation products via HPLC-MS .
Advanced Research Questions
Q. How to resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Perform comparative spectral analysis using literature benchmarks (e.g., δC 146.0 ppm for nitro-substituted carbons vs. 138.6 ppm for diene carbons). Use density functional theory (DFT) to simulate NMR/IR spectra and identify discrepancies caused by solvent effects or crystallographic packing .
Q. What computational strategies predict reaction pathways for nitro-diene systems like this compound?
- Methodological Answer : Employ PISTACHIO and REAXYS databases to model nitro group reactivity in Diels-Alder or Michael addition reactions. Validate predictions with kinetic studies (e.g., monitoring diene conjugation loss via UV-Vis at λmax ~310 nm) .
Q. How to design experiments for studying photochemical behavior of this compound?
- Methodological Answer : Use UV-Vis spectroscopy to track π→π* transitions (λmax ~310 nm) under controlled light exposure. Couple with EPR spectroscopy to detect nitro radical intermediates. For reproducibility, standardize light intensity and wavelength using a solar simulator .
Q. What crystallographic methods elucidate the spatial arrangement of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction with ORTEP-III software for thermal ellipsoid modeling. Compare torsion angles (e.g., dihedral angle between nitro and benzene planes) with DFT-optimized geometries to assess steric effects .
Key Methodological Recommendations
- Triangulate Data : Combine experimental (e.g., NMR, IR) and computational (DFT, REAXYS) results to address contradictions .
- Standardize Protocols : Document solvent, temperature, and instrument calibration details to ensure reproducibility .
- Avoid Unreliable Sources : Cross-verify data from non-peer-reviewed platforms (e.g., BenchChem) with primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
